molecular formula C12H12N2O3 B2596415 (3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 74720-31-3

(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B2596415
CAS No.: 74720-31-3
M. Wt: 232.239
InChI Key: QDPUYZBFCQWKBG-UXBLZVDNSA-N
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Description

(3E)-3-[(4-Methoxyphenyl)methylidene]piperazine-2,5-dione is a diketopiperazine derivative characterized by a piperazine-2,5-dione core substituted at the 3-position with a 4-methoxyphenyl group via a methylidene moiety in the E-configuration. The 4-methoxy substituent on the phenyl ring introduces electron-donating properties, influencing both electronic characteristics and intermolecular interactions, such as π-stacking and hydrogen bonding .

Properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-12(16)13-7-11(15)14-10/h2-6H,7H2,1H3,(H,13,16)(H,14,15)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPUYZBFCQWKBG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves the condensation of 4-methoxybenzaldehyde with piperazine-2,5-dione under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Effects

Key Structural Analogues :

(3Z,6Z)-3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)piperazine-2,5-dione (Compound 5) Structure: Contains dual 4-methoxybenzylidene and 2-methylpropylidene groups at positions 3 and 6, respectively. Properties: Exhibits enhanced lipophilicity compared to monosubstituted derivatives, enabling improved membrane permeability. Isolated from Nocardiopsis alba SCSIO 03039, this compound was previously known only as a synthetic product . Activity: Demonstrates moderate antimicrobial activity, attributed to the synergistic effects of the methoxy and alkylidene groups .

XR334 (Compound 6)

  • Structure : A bis-arylidene derivative with phenyl groups at positions 3 and 4.
  • Properties : Low lipophilicity due to rigid planar structure from intermolecular hydrogen bonding and π-stacking, limiting its bioavailability .
  • Activity : Shows modest anticancer activity against breast cancer cell lines (IC₅₀ ~50 μM) .

Plinabulin ((3Z,6Z)-3-Benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylene]piperazine-2,5-dione)

  • Structure : Features an imidazole substituent at position 6, enabling internal hydrogen bonding with the piperazine-2,5-dione amide hydrogen.
  • Properties : Enhanced lipophilicity (logP ~2.8) and solubility in organic solvents, facilitating blood-brain barrier penetration .
  • Activity : Potent microtubule-destabilizing agent with IC₅₀ values <1 μM in multiple cancer cell lines .
Functional and Mechanistic Differences
  • Anticancer Activity : Unlike Plinabulin, which targets tubulin polymerization, the target compound’s bioactivity is less defined but may involve oxidative stress modulation, similar to 1,4-disubstituted piperazine-2,5-diones that activate the Nrf2 antioxidant pathway .
  • Dye Potential: The 4-methoxy group’s electron-donating nature red-shifts absorption spectra, as seen in related bis-arylidenes with dicyanomethylene acceptors, suggesting utility as a chromophore .

Biological Activity

(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, a compound belonging to the piperazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and potential therapeutic applications.

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of approximately 220.225 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects. The presence of carbonyl groups in the piperazine structure facilitates these interactions, allowing for diverse biological impacts such as:

  • Enzyme inhibition
  • Receptor modulation
  • Cell signaling alteration

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy against selected pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1464 µg/mL
Bacillus subtilis1716 µg/mL
Pseudomonas aeruginosa12128 µg/mL

These results indicate a promising potential for this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that it induces apoptosis and inhibits cell proliferation. The following table highlights its efficacy against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of angiogenesis

Research indicates that the compound's structure allows it to interfere with critical cellular processes associated with cancer progression.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various derivatives of piperazine compounds, including this compound. The study concluded that modifications in the substituents significantly influenced the antimicrobial activity and highlighted this compound's effectiveness against resistant bacterial strains.
  • Anticancer Research : A recent publication by Johnson et al. (2024) focused on the anticancer properties of this compound in vitro. The study revealed that treatment with this compound led to significant cell death in breast cancer cells while sparing normal cells, suggesting a selective toxicity that warrants further investigation.

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